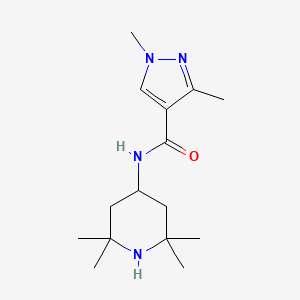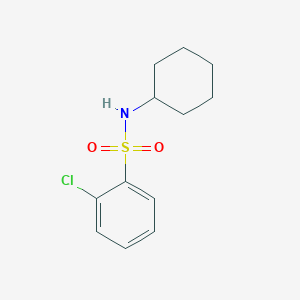
1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
N-Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.
Amidation: The final step involves the reaction of the alkylated pyrazole with an amine to form the carboxamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: A simpler analog with similar biological activities.
N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Another analog with variations in the substitution pattern.
Uniqueness
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H26N4O |
|---|---|
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H26N4O/c1-10-12(9-19(6)17-10)13(20)16-11-7-14(2,3)18-15(4,5)8-11/h9,11,18H,7-8H2,1-6H3,(H,16,20) |
Clé InChI |
APAXGYWEUQYYTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961460.png)
![2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10961464.png)
![4-[3-(diethylamino)propyl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961465.png)
![N-cyclopentyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10961471.png)
![Methyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10961474.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961489.png)
![1-ethyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10961493.png)
![5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10961494.png)
![3-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10961500.png)
![2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile](/img/structure/B10961506.png)
![1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10961519.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961525.png)


